バリシチブ
概要
説明
バリシティブは、骨吸収に関与する酵素であるカテプシンKの強力かつ選択的な阻害剤です。 骨粗鬆症や変形性関節症などの代謝性骨疾患の治療における可能性について調査されています . バリシティブは、カテプシンKの活性を阻害することによって作用し、骨吸収を減らし、骨量と強度を潜在的に増加させます .
科学的研究の応用
In chemistry, it is used as a tool to study the inhibition of cathepsin K and its effects on bone resorption . In biology, balicatib is used to investigate the role of cathepsin K in various cellular processes . In medicine, it has been explored as a potential treatment for osteoporosis and osteoarthritis . In industry, balicatib is used in the development of new therapeutic agents targeting cathepsin K .
作用機序
生化学分析
Biochemical Properties
Balicatib plays a significant role in biochemical reactions by inhibiting the activity of cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K is responsible for degrading type I collagen, a major component of the bone matrix. By inhibiting cathepsin K, Balicatib reduces bone resorption and helps in maintaining bone density. The interaction between Balicatib and cathepsin K is characterized by the binding of Balicatib to the active site of the enzyme, thereby preventing it from cleaving collagen .
Cellular Effects
Balicatib exerts various effects on different cell types and cellular processes. In osteoclasts, Balicatib inhibits the degradation of the bone matrix by preventing the activity of cathepsin K. This inhibition leads to a decrease in bone resorption and an increase in bone mineral density. Additionally, Balicatib has been shown to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S, reducing its selectivity for cathepsin K over time . This accumulation can affect cellular signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function.
Molecular Mechanism
The molecular mechanism of Balicatib involves its binding to the active site of cathepsin K, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of type I collagen in the bone matrix, leading to reduced bone resorption. Balicatib’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S. This accumulation can lead to off-target effects and reduced selectivity for cathepsin K .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Balicatib have been observed to change over time. Balicatib’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Balicatib can reduce bone turnover and increase bone mineral density over extended periods. Its accumulation in lysosomes and potential off-target effects on other cathepsins can impact its efficacy and selectivity over time .
Dosage Effects in Animal Models
The effects of Balicatib vary with different dosages in animal models. In ovariectomized monkeys, a model for osteoporosis, Balicatib treatment partially prevented bone mass loss and significantly decreased bone turnover at most sites. Higher doses of Balicatib were associated with increased bone mineral density and periosteal bone formation rates. At high doses, Balicatib’s off-target effects and potential toxicity need to be carefully monitored .
Metabolic Pathways
Balicatib is involved in metabolic pathways that include its interaction with cathepsin K and other cathepsins. The inhibition of cathepsin K by Balicatib reduces bone resorption and maintains bone density. Additionally, Balicatib’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S. This accumulation can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Balicatib is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed in the body, with a portion of its clearance attributed to renal elimination. Balicatib’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit cathepsins. This accumulation can affect its localization and accumulation within cells and tissues, influencing its overall efficacy and selectivity .
Subcellular Localization
Balicatib’s subcellular localization is primarily within lysosomes, where it accumulates due to its lysosomotropic nature. This accumulation allows Balicatib to inhibit cathepsins, such as cathepsin K and cathepsin S, within lysosomes. The subcellular localization of Balicatib can influence its activity and function, as well as its selectivity for cathepsin K over other cathepsins .
準備方法
化学反応の分析
バリシティブは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、バリシティブの酸化は、酸化誘導体の形成につながる可能性がありますが、還元は化合物の還元形態をもたらす可能性があります .
科学研究への応用
化学では、カテプシンKの阻害とその骨吸収への影響を調べるためのツールとして使用されます . 生物学では、バリシティブは、さまざまな細胞プロセスにおけるカテプシンKの役割を調べるために使用されます . 医学では、骨粗鬆症や変形性関節症の潜在的な治療法として検討されてきました . 産業では、バリシティブはカテプシンKを標的とした新しい治療薬の開発に使用されています .
類似化合物との比較
バリシティブは、潜在的な治療用途について調査されてきた、いくつかのカテプシンK阻害剤の1つです。 他の類似化合物には、レラкатиб、オダナкатиб、およびONO-5334が含まれます . これらの化合物はすべてカテプシンKを阻害するという共通のメカニズムを共有していますが、バリシティブは、その特定の化学構造と選択性プロファイルにおいて独特です . たとえば、オダナкатибは、臨床試験で骨吸収マーカーの持続的な減少を示した、高度に選択的な経口カテプシンK阻害剤です . レラкатибおよびONO-5334も、前臨床および臨床試験で有効性を示しています .
特性
IUPAC Name |
N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRBOWRJOUJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188989 | |
Record name | Balicatib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354813-19-7 | |
Record name | Balicatib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balicatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balicatib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALICATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。